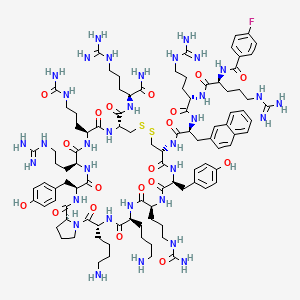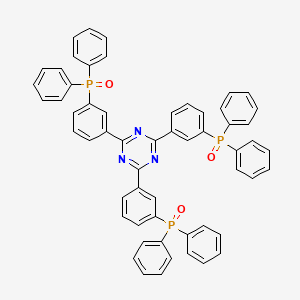
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))tris(diphenylphosphine oxide)
Vue d'ensemble
Description
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))tris(diphenylphosphine oxide) is a useful research compound. Its molecular formula is C57H42N3O3P3 and its molecular weight is 909.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))tris(diphenylphosphine oxide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))tris(diphenylphosphine oxide) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Solar Cells Improvement : PO-T2T has been used to dope Zinc Oxide (ZnO) in order to enhance the characteristics of the electron transport layer (ETL) in inverted organic solar cells. This doping has been shown to optimize the morphology of ETL, reduce trap-assisted recombination, and improve electron mobility, leading to increased efficiency in solar cells using fullerene systems (Yang et al., 2021).
Catalytic Applications in Copper(I) Complexes : The triazine-based trisphosphine, a compound closely related to PO-T2T, was used to form various cyclophane-type copper(I) complexes. These complexes showed excellent catalytic efficiency in the A(3) coupling reaction, highlighting the utility of triazine-based compounds in catalysis (Ananthnag et al., 2015).
Enhancement in Organic Light-Emitting Diodes (OLEDs) : PO-T2T, when used as a co-host in red phosphorescent OLEDs, has enabled devices to achieve high efficiency and long operational stability. Specifically, red-emitting PhOLEDs using PO-T2T as a co-host reached high external quantum efficiency and power efficiency, along with a notably long lifetime (Lee et al., 2017).
Application in Photovoltaic Interlayers : In planar perovskite solar cells, PO-T2T and similar small molecule organic materials were used in n-type interlayers for effective electron transport. These materials showed potential in improving charge extraction, device stability, and surface morphology (Lim et al., 2021).
Enhanced Electron Affinity in OLEDs : A study demonstrated the use of a benzimidazole/phosphine oxide hybrid with PO-T2T for forming an exciplex-type host in blue phosphorescent OLEDs. This approach led to low turn-on voltage and high power efficiency, indicating the effectiveness of PO-T2T in enhancing electron affinity and exciton confinement in OLEDs (Ban et al., 2016).
Synthesis of Novel Dendrimers : PO-T2T derivatives were synthesized as part of novel aromatic dendrimers for OLED construction and as photocatalysts in the oxidation of benzylamines. These dendrimers demonstrated efficient and selective photocatalytic performance under mild conditions (Cyniak & Kasprzak, 2021).
Propriétés
IUPAC Name |
2,4,6-tris(3-diphenylphosphorylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H42N3O3P3/c61-64(46-25-7-1-8-26-46,47-27-9-2-10-28-47)52-37-19-22-43(40-52)55-58-56(44-23-20-38-53(41-44)65(62,48-29-11-3-12-30-48)49-31-13-4-14-32-49)60-57(59-55)45-24-21-39-54(42-45)66(63,50-33-15-5-16-34-50)51-35-17-6-18-36-51/h1-42H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVGOMWIWCMKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=NC(=NC(=N4)C5=CC(=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H42N3O3P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



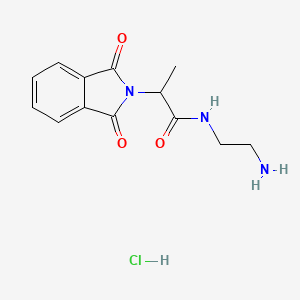
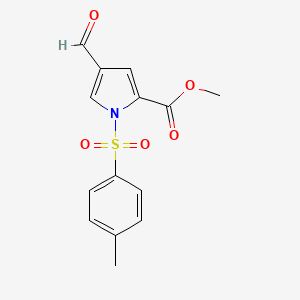
![1-[(2-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084890.png)

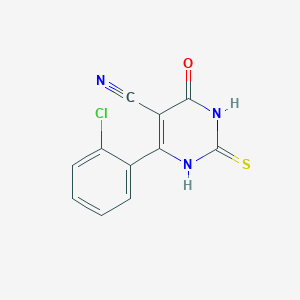
![2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B8084918.png)
![N-[1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B8084925.png)
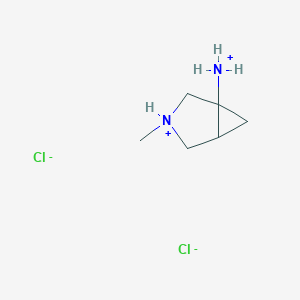
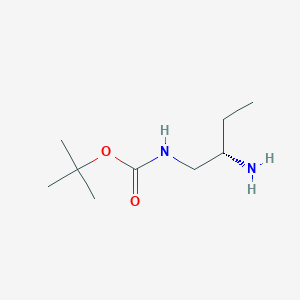

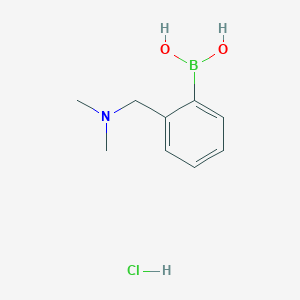
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B8084962.png)
